molecular formula C12H10N2O B1393744 1-(2,3'-Bipyridin-5-yl)ethanone CAS No. 1048004-04-1

1-(2,3'-Bipyridin-5-yl)ethanone

Cat. No.: B1393744
CAS No.: 1048004-04-1
M. Wt: 198.22 g/mol
InChI Key: ZZNWAIHWRAHJQJ-UHFFFAOYSA-N
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Description

1-(2,3'-Bipyridin-5-yl)ethanone is an organic compound with the molecular formula C₂₀H₁₄N₂O and an average mass of 298.345 g/mol . This molecule features a bipyridine scaffold, a structure well-known in coordination chemistry for its ability to chelate metal ions and form stable complexes . As a biochemical reagent, it can be used as a biological material or organic compound for life science-related research . The presence of the ethanone (acetyl) group offers a potential site for further chemical derivatization, making this compound a valuable building block or precursor in organic synthesis and materials science. Researchers can leverage its structure in the development of novel ligands for catalytic systems, in the synthesis of metal-organic frameworks (MOFs), or in the creation of functionalized molecules for pharmaceutical and biochemical applications. The bipyridine moiety is also of interest in photophysical studies, potentially contributing to the development of fluorescent probes or photoactive materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-pyridin-3-ylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-9(15)10-4-5-12(14-8-10)11-3-2-6-13-7-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNWAIHWRAHJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the X-ray Crystal Structure of 1-(2,3'-Bipyridin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,3'-Bipyridin-5-yl)ethanone is a heterocyclic ketone with significant potential in medicinal chemistry and materials science, primarily owing to the versatile coordinating ability of its bipyridyl core. Bipyridine derivatives are fundamental building blocks in the development of catalysts, functional materials, and pharmacologically active agents. The ethanone substituent offers a site for further chemical modification, making this compound a valuable synthetic intermediate. Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within its crystal lattice is paramount for rational drug design and the engineering of novel materials. This guide provides a comprehensive overview of the methodologies for determining the X-ray crystal structure of this compound, from synthesis and crystallization to detailed structural analysis. While a definitive published crystal structure for this specific molecule is not yet available, this document outlines the established protocols and expected structural insights based on extensive studies of related bipyridine derivatives.

Introduction: The Significance of Bipyridine Scaffolds

Bipyridines are a class of aromatic organic compounds with the formula (C₅H₄N)₂. They consist of two pyridyl rings and are widely utilized as ligands in coordination chemistry.[1] The nitrogen atoms in the pyridine rings act as Lewis bases, allowing them to chelate metal ions and form stable complexes. This property has led to their extensive use in catalysis, photochemistry, and as building blocks for supramolecular assemblies.[2]

In the realm of drug development, bipyridine-containing molecules have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The ability of bipyridines to interact with biological targets, such as enzymes and nucleic acids, is often mediated by their coordination to metal ions or through non-covalent interactions like hydrogen bonding and π-stacking. The specific isomerism of the bipyridine core, in this case, the 2,3'-connectivity, influences the spatial arrangement of the nitrogen atoms and, consequently, its coordination geometry and pharmacological profile.

The addition of an ethanone group to the bipyridine framework, as in this compound, introduces a reactive handle for further synthetic transformations. This allows for the construction of more complex molecules with tailored properties. Determining the crystal structure of this parent compound is a critical step in understanding its solid-state behavior and in guiding the design of its derivatives.

Synthesis and Crystallization

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following section details a plausible synthetic route and crystallization protocol for this compound, based on established cross-coupling methodologies.

Synthetic Protocol: A Palladium-Catalyzed Cross-Coupling Approach

The synthesis of this compound can be efficiently achieved via a Suzuki or Stille cross-coupling reaction. These palladium-catalyzed methods are widely employed for the formation of C-C bonds between aromatic rings.[2]

Reaction Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki Coupling cluster_product Product & Purification 2-Bromopyridine 2-Bromopyridine Pd Catalyst Pd(PPh₃)₄ 2-Bromopyridine->Pd Catalyst Reactant 1 5-Acetyl-3-pyridinylboronic acid 5-Acetyl-3-pyridinylboronic acid 5-Acetyl-3-pyridinylboronic acid->Pd Catalyst Reactant 2 Crude Product Crude Product Pd Catalyst->Crude Product Reaction Base Na₂CO₃ Base->Pd Catalyst Solvent Toluene/Ethanol/Water Solvent->Pd Catalyst Purification Column Chromatography Crude Product->Purification Final Product This compound Purification->Final Product

Caption: Synthetic workflow for this compound via Suzuki coupling.

Step-by-Step Methodology:

  • Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromopyridine (1.0 eq), 5-acetyl-3-pyridinylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask. Subsequently, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Crystallization Protocol

The growth of single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed, with slow evaporation being a common and effective method.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of the purified compound in a range of solvents of varying polarities (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, and hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Solution Preparation: Prepare a saturated or near-saturated solution of this compound in a suitable solvent or solvent mixture (e.g., ethanol/water or dichloromethane/hexane) by gentle heating.

  • Crystal Growth: Filter the warm solution to remove any particulate matter and transfer it to a clean vial. Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.

  • Crystal Harvesting: Once well-formed crystals appear, carefully harvest them from the mother liquor using a spatula or forceps and dry them on filter paper.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of a crystalline solid.

Experimental Workflow

Xray_Workflow Crystal Mounting Crystal Mounting Data Collection X-ray Diffractometer (e.g., Bruker APEX II) Crystal Mounting->Data Collection Data Processing Integration & Scaling (e.g., SAINT, SADABS) Data Collection->Data Processing Structure Solution Direct Methods or Patterson (e.g., SHELXT) Data Processing->Structure Solution Structure Refinement Full-Matrix Least-Squares (e.g., SHELXL) Structure Solution->Structure Refinement Validation CIF Check & Validation (e.g., PLATON, checkCIF) Structure Refinement->Validation Database Deposition CSD/CCDC Validation->Database Deposition

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial atomic positions are determined using direct methods or Patterson methods.[3] This initial model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.[3]

Structural Insights: Expected Molecular and Supramolecular Features

While the specific crystal structure of this compound is not yet determined, we can predict its key structural features based on related compounds.

Molecular Geometry

The molecule is expected to be largely planar, although some twisting between the two pyridine rings is possible. The dihedral angle between the pyridine rings is a key conformational parameter. In many bipyridine derivatives, this angle deviates from 0° to minimize steric hindrance.[4] The ethanone group may be coplanar with the attached pyridine ring to maximize conjugation.

Predicted Molecular Structure

Sources

Methodological & Application

Coordination chemistry of 1-(2,3'-Bipyridin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Coordination Chemistry of 1-(2,3'-Bipyridin-5-yl)ethanone

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the coordination chemistry of this compound. This versatile ligand, a derivative of the ubiquitous bipyridine family, offers a unique combination of a classic bidentate chelating site and a reactive ketone functionality, opening avenues for novel coordination complexes with tunable electronic, optical, and catalytic properties.

Ligand Overview: Structural and Electronic Rationale

This compound is a heteroaromatic ketone featuring two pyridine rings linked at the 2 and 3' positions. Its significance in coordination chemistry stems from several key features:

  • Bidentate N,N'-Chelation: The two nitrogen atoms of the bipyridine core are ideally positioned to form a stable five-membered chelate ring with a metal center. This coordination mode is a hallmark of 2,2'-bipyridine and its analogues, leading to the formation of robust and well-defined complexes with a wide array of transition metals.[1]

  • Modulation of Electronic Properties: The acetyl group (-C(O)CH₃) at the 5-position of one pyridine ring acts as an electron-withdrawing group. This functionalization can significantly influence the π-system of the bipyridine ligand, thereby modulating the electronic properties (e.g., redox potentials, MLCT energies) of its resulting metal complexes.

  • Secondary Coordination Site: The carbonyl oxygen of the ethanone group presents an additional potential coordination site, allowing the ligand to act as a bridging ligand between two metal centers or to form higher-order coordination polymers.

  • Platform for Post-Complexation Modification: The reactive ketone functionality serves as a synthetic handle for further chemical transformations, enabling the development of more complex, multifunctional supramolecular assemblies.

These attributes make this compound a compelling building block for applications ranging from photocatalysis to the design of novel therapeutic agents.[2][3]

Synthesis of this compound

The most efficient and modular syntheses of asymmetrically substituted bipyridines rely on palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings are particularly prevalent due to their tolerance of various functional groups.[2][4]

Recommended Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is often preferred due to the lower toxicity and greater stability of boronic acid reagents compared to the organostannanes used in Stille couplings.[4][5] The reaction couples an aryl halide with an aryl boronic acid. For the target molecule, two primary disconnections are viable:

  • Route A: Coupling of 2-bromo-5-acetylpyridine with pyridine-3-boronic acid.

  • Route B: Coupling of 5-acetyl-2-pyridylboronic acid with 3-bromopyridine.

Route A is generally more practical due to the commercial availability and stability of the starting materials.

Protocol 2.1: Synthesis via Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from 2-bromo-5-acetylpyridine and pyridine-3-boronic acid.

Materials:

  • 2-Bromo-5-acetylpyridine (1.0 eq)

  • Pyridine-3-boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or a more specialized ligand like SPhos

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk flask or similar reaction vessel

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromo-5-acetylpyridine, pyridine-3-boronic acid, and potassium carbonate.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of the dioxane solvent.

  • Reaction Assembly: Add the dioxane/water solvent mixture to the Schlenk flask containing the reagents. Stir the suspension for 5 minutes.

  • Catalyst Addition: Add the catalyst slurry to the reaction mixture.

  • Reaction Conditions: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Causality:

  • The inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ from Pd(OAc)₂.

  • The phosphine ligand stabilizes the Pd(0) species and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[6]

  • The aqueous base (K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.

Workflow for Ligand Synthesis

G cluster_start Starting Materials cluster_cat Catalytic System A 2-Bromo-5-acetylpyridine F Suzuki-Miyaura Cross-Coupling A->F B Pyridine-3-boronic acid B->F C Pd(OAc)₂ / PPh₃ C->F D K₂CO₃ (Base) D->F E Dioxane/H₂O (Solvent) E->F G Crude Product Mixture F->G H Aqueous Work-up & Extraction G->H I Column Chromatography H->I J Pure this compound I->J

Caption: Suzuki-Miyaura synthesis workflow.

Physicochemical Characterization of the Ligand

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand before its use in coordination studies.[7][8]

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)Multiple signals in the aromatic region (7.5-9.5 ppm) characteristic of the disubstituted pyridine rings. A singlet around 2.7 ppm corresponding to the acetyl methyl protons (-CH₃).
¹³C NMR Chemical Shift (δ)A signal above 195 ppm for the carbonyl carbon (C=O). Signals between 120-160 ppm for the aromatic carbons. A signal around 27 ppm for the acetyl methyl carbon.
FT-IR Wavenumber (cm⁻¹)Strong C=O stretching vibration around 1680-1700 cm⁻¹. Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
UV-Vis λmax (nm)Intense absorption bands below 350 nm corresponding to π→π* transitions within the bipyridine aromatic system.
Mass Spec. m/zMolecular ion peak [M+H]⁺ at approximately 199.22, confirming the molecular weight of 198.22 g/mol .[9]

Coordination Chemistry: Synthesis and Principles

The bipyridine core of the ligand readily coordinates to a vast range of transition metal ions, typically forming octahedral or tetrahedral complexes.[10] The synthesis generally involves the direct reaction of the ligand with a suitable metal salt.

Protocol 4.1: General Synthesis of a Metal Complex (e.g., [M(L)₃]ⁿ⁺)

This protocol describes a general method for synthesizing a homoleptic tris-chelate complex, a common coordination motif for bipyridine ligands.

Materials:

  • This compound (L) (3.0-3.3 eq)

  • Metal salt (e.g., FeCl₂, RuCl₃·xH₂O, Zn(NO₃)₂·6H₂O) (1.0 eq)

  • Solvent (e.g., Ethanol, Methanol, Acetonitrile)

  • Reflux condenser

Procedure:

  • Ligand Dissolution: Dissolve this compound in the chosen solvent in a round-bottom flask. Heat gently if necessary.

  • Metal Salt Addition: In a separate vial, dissolve the metal salt in a minimum amount of the same solvent. Add this solution dropwise to the stirring ligand solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. A color change is often observed upon complex formation. The reaction time can vary from 1 to 24 hours depending on the lability of the metal ion.

  • Isolation:

    • Cool the reaction to room temperature.

    • If a precipitate has formed, collect it by vacuum filtration, wash with a small amount of cold solvent, and then with diethyl ether.

    • If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization/precipitation.

    • The complex can be further purified by recrystallization from a suitable solvent system.

Causality:

  • Using a slight excess of the ligand can help drive the reaction towards the formation of the fully coordinated tris-complex.

  • The choice of solvent is critical; it must dissolve both the ligand and the metal salt and be stable at the reaction temperature.

  • The counter-anion from the metal salt can sometimes influence the final product, either by remaining in the coordination sphere or by affecting the crystal packing.[11]

General Coordination Workflow

G cluster_reactants Reactants Ligand This compound (Ligand, L) Reaction Complexation Reaction (Heat/Stirring) Ligand->Reaction Metal Metal Salt (e.g., MCln) Metal->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Complex Crude Metal Complex [M(L)x]ⁿ⁺ Reaction->Complex Isolation Isolation & Purification (Filtration/Recrystallization) Complex->Isolation Product Purified Metal Complex Isolation->Product

Caption: General workflow for metal complex synthesis.

Characterization of Coordination Complexes

Upon coordination to a metal center, the physicochemical properties of the ligand are altered in predictable ways, which can be monitored by spectroscopy.

  • FT-IR Spectroscopy: The most significant change is often a shift in the C=O stretching frequency. If the carbonyl oxygen coordinates to the metal, a red shift (to lower wavenumber) of 20-50 cm⁻¹ is expected due to the weakening of the C=O bond.

  • UV-Visible Spectroscopy: The formation of transition metal complexes frequently gives rise to new, broad, and often intense absorption bands in the visible region of the spectrum.[3] These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy of this transition is sensitive to the nature of the metal, its oxidation state, and the electronic properties of the ligand.

  • NMR Spectroscopy: Coordination to a paramagnetic metal center will lead to significant broadening and shifting of the ligand's proton signals. For diamagnetic metals (e.g., Zn²⁺, Ru²⁺), sharp signals are retained, but their chemical shifts will change compared to the free ligand due to the altered electronic environment.

  • X-ray Crystallography: This is the definitive method for structural elucidation. It provides unambiguous information on the coordination geometry (e.g., octahedral, tetrahedral), bond lengths, bond angles, and the role of the ethanone group (coordinated or non-coordinated).[12]

Applications and Future Directions

The unique structure of this compound and its complexes makes them promising candidates for several advanced applications.

  • Photocatalysis: Ruthenium and Iridium complexes of bipyridine derivatives are benchmark photocatalysts for a wide range of organic transformations.[3] The complexes of this ligand could be explored for similar reactivity, with the acetyl group providing a handle to tune redox potentials or to anchor the catalyst to a support.

  • Luminescent Materials: Lanthanide complexes with bipyridine-type ligands can exhibit strong luminescence through the "antenna effect," where the organic ligand absorbs light and efficiently transfers the energy to the metal center, which then emits light.[13][14] This makes them suitable for applications in bio-imaging, sensors, and OLEDs.

  • Supramolecular Chemistry: The ligand can serve as a building block for constructing complex, multi-component architectures like helicates, grids, and coordination polymers.[12][15] The directionality of the bipyridine unit combined with the secondary binding site of the ketone can be exploited to control the self-assembly process.

  • Bioinorganic Chemistry and Drug Development: Metal complexes are increasingly being investigated as therapeutic agents. The bipyridine scaffold is a known DNA intercalator, and its metal complexes could exhibit enhanced biological activity. The ketone group could also be used to conjugate the complex to biomolecules.

By providing a detailed understanding of the synthesis, characterization, and coordination behavior of this compound, this guide serves as a foundational resource for scientists aiming to exploit its unique properties in diverse fields of chemical research.

References

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  • Ha, M., & Tiekink, E. R. T. (2020). Perplexing Coordination Behaviour of Potentially Bridging Bipyridyl-Type Ligands in the Coordination Chemistry of Zinc and Cadmium 1,1-Dithiolate Compounds. Inorganics, 8(11), 61. [Link]

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  • Janiak, C., et al. (1999). Modified Bipyridines: 5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydrogen Bonding and π–π Stacking Interactions. European Journal of Inorganic Chemistry, 1999(11), 1803-1813. [Link]

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  • Kopylov, A. S., et al. (2023). Comparison of Photophysical Properties of Lanthanide(III) Complexes of DTTA- or DO3A-Appended Aryl-2,2′-Bipyridines. Molecules, 28(2), 708. [Link]

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Sources

Application Notes & Protocols: Synthesis of Functionalized Derivatives from 1-(2,3'-Bipyridin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1-(2,3'-Bipyridin-5-yl)ethanone Scaffold

The this compound core is a heterocyclic ketone of significant interest in contemporary medicinal chemistry and materials science. Bipyridine derivatives are foundational components in a vast array of applications, serving as essential ligands in transition-metal catalysis, key structural motifs in biologically active molecules, and components in the development of photosensitizers and supramolecular assemblies.[1][2][3] The presence of the ethanone (acetyl) group on the bipyridine framework provides a versatile chemical handle, a reactive site ripe for a multitude of synthetic transformations. This allows for the systematic modification of the molecule's steric and electronic properties, enabling the generation of diverse chemical libraries for drug discovery and the fine-tuning of materials for specific applications.[4]

This technical guide delineates robust and reproducible strategies for the synthesis of functionalized derivatives starting from this compound. We will explore two primary avenues of functionalization: direct modification of the reactive ethanone side chain and derivatization of the bipyridine core, primarily through modern cross-coupling methodologies. Each section provides not only detailed, step-by-step protocols but also the underlying chemical logic, empowering researchers to adapt and innovate upon these foundational methods.

Part 1: Strategic Pathways for Molecular Diversification

The derivatization of this compound can be logically categorized into two main strategies: transformations involving the acetyl group's α-carbon and carbonyl, and modifications to the aromatic bipyridine backbone.

1.1. Functionalization of the Ethanone Moiety

The methyl group adjacent to the carbonyl is acidic and readily deprotonated to form an enolate, while the carbonyl itself is electrophilic. These two features are the gateway to a host of classical and modern organic reactions.

  • Claisen-Schmidt (Aldol) Condensation: Reaction with various aromatic or aliphatic aldehydes under basic or acidic conditions yields α,β-unsaturated ketones, commonly known as chalcones. These compounds are valuable scaffolds in their own right, known for a wide range of biological activities.

  • α-Halogenation: The introduction of a bromine or chlorine atom at the α-position creates a highly reactive electrophilic site. The resulting α-halo ketone is a key intermediate for introducing nucleophiles, such as amines, thiols, or azides, leading to a plethora of derivatives.

  • Mannich Reaction: This three-component reaction involving an amine, formaldehyde, and the ketone itself introduces an aminomethyl group, a common feature in many pharmacologically active compounds.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) provides access to more complex conjugated systems.

1.2. Functionalization of the Bipyridine Core

While direct C-H activation on the bipyridine core is possible, a more common and predictable strategy for creating core-functionalized analogs involves the use of palladium-catalyzed cross-coupling reactions.[5] This approach is best conceptualized retrosynthetically, where the target molecule is assembled from pre-functionalized pyridine building blocks. The Suzuki-Miyaura coupling is particularly powerful due to its mild conditions and tolerance of a wide range of functional groups.[6][7][8]

Below is a diagram illustrating the primary synthetic avenues from the parent scaffold.

G cluster_0 Ethanone Moiety Functionalization cluster_1 Bipyridine Core Functionalization (Retrosynthetic Approach) A This compound B Claisen-Schmidt Condensation A->B C α-Halogenation A->C D Mannich Reaction A->D E Chalcone Derivatives (α,β-Unsaturated Ketones) B->E F α-Halo Ketone Intermediates C->F G Mannich Bases (β-Amino Ketones) D->G H Nucleophilic Substitution Products F->H I Suzuki-Miyaura Cross-Coupling J Core-Substituted Analogs (e.g., Alkyl, Aryl, Methoxy) I->J K Functionalized Pyridine Building Blocks K->I

Caption: Primary synthetic strategies for derivatizing this compound.

Part 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for the chosen conditions.

Protocol 2.1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol details the synthesis of (E)-1-(2,3'-bipyridin-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one. The base (NaOH) is crucial as it catalyzes the formation of the reactive enolate from the starting ketone.

Workflow Diagram

G start Setup reagents Combine Ketone, Aldehyde, & Ethanol start->reagents base Add aq. NaOH Dropwise at 0-5 °C reagents->base reaction Stir at RT (Monitor by TLC) base->reaction workup Quench with Water, Filter Precipitate reaction->workup purify Recrystallize from Ethanol workup->purify end Characterize (NMR, MS, mp) purify->end

Caption: Workflow for the synthesis and purification of a chalcone derivative.

Step-by-Step Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq, e.g., 1.98 g, 10.0 mmol) and 4-methoxybenzaldehyde (1.1 eq, 1.50 g, 11.0 mmol) in ethanol (30 mL).

  • Reaction Initiation: Cool the flask in an ice-water bath to 0-5 °C. Prepare a 20% aqueous solution of sodium hydroxide. Add the NaOH solution dropwise to the stirred reaction mixture over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.

  • Product Isolation: Upon completion, pour the reaction mixture into 100 mL of cold deionized water. A solid precipitate will form. Continue stirring for 30 minutes in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7). The crude product can be purified by recrystallization from hot ethanol to yield a crystalline solid.

  • Characterization: Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Reactant AldehydeProduct SubstituentTypical Yield (%)
BenzaldehydePhenyl85-92%
4-Chlorobenzaldehyde4-Chlorophenyl88-95%
4-Methoxybenzaldehyde4-Methoxyphenyl90-96%
2-Naphthaldehyde2-Naphthyl82-89%

Table 1: Representative yields for chalcone synthesis using various aromatic aldehydes.

Protocol 2.2: Synthesis of Core-Substituted Analogs via Suzuki-Miyaura Coupling

This protocol describes a general method for synthesizing a core-substituted bipyridine ketone, for example, 1-(6'-methyl-2,3'-bipyridin-5-yl)ethanone. This method exemplifies the power of palladium-catalyzed reactions in constructing complex heterocyclic systems.[1][9]

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[6][7] The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (e.g., 5-bromo-2-acetylpyridine), inserting into the carbon-halogen bond to form a Pd(II) species.

  • Transmetalation: The organoboron compound (e.g., (6-methylpyridin-3-yl)boronic acid) exchanges its organic group with the halide on the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[6]

Suzuki_Cycle pd0 Pd(0)L₂ pd_intermediate1 R¹-Pd(II)L₂-X pd0->pd_intermediate1 oxidative_addition oxidative_addition Oxidative Addition pd_intermediate2 R¹-Pd(II)L₂-R² pd_intermediate1->pd_intermediate2 transmetalation transmetalation Transmetalation pd_intermediate2->pd0 reductive_elimination reductive_elimination Reductive Elimination product R¹-R² (Product) reductive_elimination->product aryl_halide R¹-X (e.g., 5-Bromo-2-acetylpyridine) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (e.g., (6-Methylpyridin-3-yl)boronic acid) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 5-bromo-2-acetylpyridine (1.0 eq), the desired pyridylboronic acid (e.g., (6-methylpyridin-3-yl)boronic acid, 1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%), to the flask. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir under the inert atmosphere for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to afford the pure product.

Pyridylboronic AcidPyridyl HalideCatalystBaseTypical Yield (%)
Pyridin-3-ylboronic acid1-(6-bromopyridin-2-yl)ethanonePd(dppf)Cl₂Cs₂CO₃75-85%
(6-Methylpyridin-3-yl)boronic acid1-(2-chloropyridin-4-yl)ethanonePd(OAc)₂ / SPhosK₃PO₄80-90%
Pyridin-2-ylboronic acid1-(5-bromopyridin-3-yl)ethanonePd(PPh₃)₄Na₂CO₃65-78%

Table 2: Representative conditions for Suzuki-Miyaura synthesis of bipyridine ketone analogs.

Conclusion

The this compound scaffold is a highly adaptable platform for generating novel molecular architectures. The protocols and strategies outlined in this guide provide a robust framework for researchers in drug discovery and materials science to create diverse libraries of functionalized derivatives. By leveraging both classical transformations of the ethanone moiety and modern cross-coupling reactions for core modification, the chemical space accessible from this single precursor is vast and rich with potential for new scientific breakthroughs.

References

  • Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. [Link][1][10]

  • Bakherad, M., et al. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository. [Link][9]

  • MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI.com. [Link][5]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link][6]

  • ResearchGate. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link][2]

  • Sengul, A., et al. (2011). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1925. [Link][4]

  • Prothero, J. (2014). The Suzuki Reaction. Chem 115 Myers Group. [Link][7]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link][8]

  • Fine Chemical Intermediates. (2026). Understanding Bipyridine Derivatives: Synthesis and Applications. Fine Chemical Intermediates. [Link][3]

Sources

Application Notes & Protocols: The Strategic Utility of 1-(2,3'-Bipyridin-5-yl)ethanone in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3'-bipyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] This technical guide delves into the synthetic utility of a key derivative, 1-(2,3'-Bipyridin-5-yl)ethanone , a versatile building block for constructing complex pharmaceutical intermediates. We will explore its strategic importance, focusing primarily on its role in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators, such as Varenicline. This document provides in-depth synthetic protocols, explains the causality behind experimental choices, and outlines potential pathways for drug discovery applications, grounded in authoritative references.

Introduction: The Significance of this compound

This compound (CAS: 1048004-04-1) is a heterocyclic ketone that merges the potent chelating and pharmacophoric properties of the bipyridine moiety with the synthetic versatility of an acetyl group.[4][5] Bipyridine derivatives are integral to a wide range of applications, from transition-metal catalysis to the development of novel therapeutics targeting cancer, inflammation, and neurological disorders.[1][4][6] The strategic placement of the acetyl group on the 5-position of the bipyridine ring system provides a reactive handle for a multitude of chemical transformations, making it an exceptionally valuable starting material for library synthesis and the development of targeted therapeutics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1048004-04-1
Molecular Formula C₁₂H₁₀N₂O
Molecular Weight 198.22 g/mol
MDL Number MFCD12404907

The synthesis of the this compound core itself typically relies on modern cross-coupling methodologies. Reactions such as Suzuki, Negishi, and Stille couplings are powerful tools for the construction of the C-C bond linking the two pyridine rings, offering high yields and tolerance for various functional groups.[2][3][7][8][9][10]

G cluster_reactants Starting Materials cluster_catalyst Catalytic System A 5-Acetyl-2-halopyridine E This compound A->E Suzuki/Negishi Coupling B Pyridine-3-boronic acid (or organozinc/organotin equivalent) B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., Na₂CO₃) D->E

Figure 1: General workflow for the synthesis of the bipyridine core via palladium-catalyzed cross-coupling.

Core Application: A Key Intermediate for Varenicline Synthesis

A paramount application of this compound is its use as a precursor in the synthesis of Varenicline . Varenicline is a high-affinity partial agonist of the α4β2 nicotinic acetylcholine receptor, widely prescribed as a smoking cessation aid.[11][12] The synthesis of its complex, tetracyclic core—6,7,8,9-tetrahydro-6,10-methano-6H-pyrazino[2,3-h][13]benzazepine—can strategically utilize the bipyridine backbone and the reactive acetyl group of the title compound.

The acetyl moiety serves as the electrophilic site for intramolecular cyclization or as a handle for elaboration into a more complex side chain that can undergo subsequent ring-forming reactions. A plausible and efficient synthetic route involves a multi-step sequence culminating in the formation of the key pyrazino-benzazepine ring system.

G cluster_process Synthetic Pathway to Varenicline Core A This compound B Reductive Amination (e.g., with Ethylenediamine, NaBH₃CN) A->B C N-(2-aminoethyl)-1-(2,3'-bipyridin-5-yl)ethan-1-amine (Diamino Intermediate) B->C D Oxidative Cyclization (e.g., with a mild oxidant) C->D E Key Varenicline Precursor (Tetracyclic Core) D->E G cluster_reactions Derivatization Pathways cluster_products Resulting Scaffolds start This compound r1 Reduction (e.g., NaBH₄) start->r1 r2 Aldol Condensation start->r2 r3 Wittig Reaction start->r3 r4 Mannich Reaction start->r4 p1 Secondary Alcohol Derivative r1->p1 p2 α,β-Unsaturated Ketone r2->p2 p3 Alkene Derivative r3->p3 p4 Mannich Base r4->p4

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2,3'-Bipyridin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the purification of 1-(2,3'-Bipyridin-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining this compound in high purity. The methodologies and recommendations provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction: Understanding the Purification Challenges

This compound is a heterocyclic ketone with a bipyridyl scaffold. The presence of two basic pyridine nitrogen atoms and a ketone functional group imparts specific chemical properties that influence the choice and optimization of purification methods. Common challenges in the purification of such compounds include:

  • Interaction with Silica Gel: The basicity of the pyridine nitrogens can lead to strong interactions with the acidic silanol groups of standard silica gel, potentially causing peak tailing, poor separation, and even irreversible adsorption during column chromatography.

  • Solubility Profile: Bipyridine derivatives often exhibit moderate to good solubility in a range of organic solvents, but their crystallinity can be variable, making recrystallization challenging.[1]

  • Removal of Catalytic Residues: The synthesis of this compound frequently involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling).[2] The removal of residual palladium and ligands from the final product is a critical purification step.

  • Separation from Structurally Similar Impurities: The synthesis may yield side products such as homo-coupled starting materials or isomers, which can be challenging to separate from the desired product.

This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Column Chromatography

Q1: I am observing significant peak tailing during the silica gel column chromatography of my crude this compound. How can I improve the peak shape and separation?

A1: Peak tailing is a common issue with pyridine-containing compounds on silica gel.[3] This is primarily due to the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface. Here’s a systematic approach to mitigate this:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, into your eluent system can significantly improve peak shape. A typical starting concentration is 0.1-1% (v/v) of TEA in your hexane/ethyl acetate or dichloromethane/methanol mobile phase. The TEA will preferentially interact with the acidic sites on the silica, minimizing their interaction with your bipyridyl ketone.

    • Use of a More Polar, Protic Solvent: Sometimes, a small percentage of an alcohol like methanol or isopropanol in a non-polar eluent can help to mask the active sites on the silica gel and improve elution.

  • Stationary Phase Selection:

    • Deactivated Silica Gel: You can prepare a deactivated silica gel by pre-treating it with a solution of your eluent containing a higher concentration of TEA (e.g., 5%) before packing the column.

    • Alumina Chromatography: Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds. Start with a non-polar eluent and gradually increase the polarity.

  • Sample Loading:

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel or Celite® and loading it as a dry powder onto the column can often lead to better peak shape and resolution compared to wet loading in a strong solvent.

Q2: What is a good starting solvent system for the flash chromatography of this compound?

A2: For a compound with the polarity of a bipyridyl ketone, a good starting point for normal-phase flash chromatography would be a mixture of a non-polar and a moderately polar solvent.[4]

Solvent System Typical Starting Ratio (v/v) Comments
Hexane/Ethyl Acetate70:30 to 50:50A standard and often effective system. Adjust the ratio based on the Rf value from your TLC analysis.
Dichloromethane/Methanol99:1 to 95:5A more polar system suitable if the compound has low mobility in hexane/ethyl acetate. Use with caution as methanol can sometimes dissolve silica gel at higher concentrations.[5]
Toluene/Acetone80:20 to 60:40Can be effective for aromatic compounds and may offer different selectivity.

Pro-Tip: Always perform a thin-layer chromatography (TLC) analysis first to determine the optimal solvent system. Aim for an Rf value of 0.2-0.3 for the desired compound for good separation on a flash column.

Recrystallization

Q3: I am struggling to find a suitable solvent for the recrystallization of this compound. It either dissolves completely or not at all.

A3: Finding the right recrystallization solvent or solvent system is often a matter of systematic screening. For a bipyridyl ketone, consider the following:

  • Single Solvent Recrystallization:

    • Ethanol or Isopropanol: These are often good starting points for moderately polar compounds. Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly.

    • Ethyl Acetate: Can be a good choice, but be mindful of the compound's solubility at room temperature.

    • Acetone: The ketone functionality suggests that acetone might be a good solvent.

  • Two-Solvent Recrystallization: This is often more effective when a single solvent is not ideal.

    • Good Solvent/Anti-Solvent Pairs:

      • Dichloromethane/Hexane

      • Acetone/Hexane

      • Ethanol/Water

      • Ethyl Acetate/Hexane

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., dichloromethane or acetone) at room temperature or with gentle warming.

  • Slowly add the "anti-solvent" (e.g., hexane) dropwise with stirring until you observe persistent cloudiness.

  • Gently warm the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold anti-solvent.

Q4: My compound is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cools too quickly.

  • Troubleshooting Strategies:

    • Slower Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask to slow down the cooling rate.

    • Use a More Dilute Solution: Add a small amount of the "good" solvent to the oiled-out mixture and try to redissolve it with gentle heating, then cool slowly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Impurity Removal

Q5: My purified this compound is still contaminated with a grey or black powder, which I suspect is residual palladium catalyst. How can I remove it?

A5: Palladium residues are a common impurity from cross-coupling reactions.[6] Here are several methods for their removal:

  • Filtration through Celite® or Activated Carbon:

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of Celite® or activated carbon and stir for 15-30 minutes.

    • Filter the mixture through a pad of Celite® or a plug of silica gel, washing with the same solvent.

    • Concentrate the filtrate. Caution: Activated carbon can sometimes adsorb the product, so use it judiciously.

  • Aqueous Workup with a Chelating Agent:

    • During the reaction workup, washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help to sequester the palladium into the aqueous phase.

  • Use of Metal Scavengers:

    • Commercially available silica-based metal scavengers with functional groups like thiols or amines can be very effective. Stir the scavenger with a solution of your crude product, then filter and concentrate.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the purification of this compound, incorporating the troubleshooting steps discussed.

PurificationWorkflow start Crude Product (Post-Reaction Workup) column_chromatography Column Chromatography (e.g., Silica Gel, Hexane/EtOAc) start->column_chromatography No visible Pd remove_pd Palladium Removal: - Filter through Celite®/Carbon - Use metal scavenger start->remove_pd If Pd present check_purity1 Check Purity (TLC, NMR) column_chromatography->check_purity1 recrystallization Recrystallization (e.g., EtOH or DCM/Hexane) check_purity1->recrystallization Further purification needed pure_product Pure this compound check_purity1->pure_product Purity OK troubleshoot_tailing Troubleshoot Tailing: - Add TEA to eluent - Use Alumina - Dry loading check_purity1->troubleshoot_tailing Tailing observed check_purity2 Check Purity (TLC, NMR) recrystallization->check_purity2 troubleshoot_crystallization Troubleshoot Crystallization: - Slow cooling - Seeding - Change solvent system recrystallization->troubleshoot_crystallization Oiling out check_purity2->column_chromatography Impurities remain check_purity2->pure_product Purity OK troubleshoot_tailing->column_chromatography troubleshoot_crystallization->recrystallization remove_pd->column_chromatography PurificationDecisionTree start Analyze Crude Product (TLC, ¹H NMR) q1 Are impurities structurally very different (e.g., starting materials)? start->q1 q2 Is the product a solid? q1->q2 Yes q3 Are impurities structurally similar (e.g., isomers, homo-coupled)? q1->q3 No recrystallization Attempt Recrystallization First q2->recrystallization Yes column Proceed with Column Chromatography q2->column No (product is an oil) q3->column recrystallization->column If impurities persist column->recrystallization For final polishing combo Sequential Column Chromatography and Recrystallization

Caption: Decision tree for selecting a purification strategy.

References

  • Ma, D., et al. (2000). Stille Coupling between 3- or 2-Stannylpyridines and Bromopyridines. Organic Letters, 2(23), 3675-3677.
  • Heller, M., & Schubert, U. S. (2003). Synthesis of functionalized 2,2′-bipyridines. European Journal of Organic Chemistry, 2003(6), 947-961.
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 455-466.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Wikipedia. (n.d.). Bipyridine. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Che-Hao, L., et al. (2012). A general and efficient Suzuki-Miyaura cross-coupling reaction of 2-pyridylboronic acids and aryl halides.
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 1-([2,3'-Bipyridin]-5-yl)ethanone. Retrieved from [Link]

  • Anderson, N. G. (2000). Practical Process Research & Development. Academic Press.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). Scientific Reports.
  • Functionalized 4,4′-Bipyridines: Synthesis and 2D Organization on Highly Oriented Pyrolytic Graphite. (2021). The Journal of Organic Chemistry.
  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Mechanisms of the Stille Reaction. (2004).
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). University of Connecticut.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Journal of the Iranian Chemical Society.
  • Cross-coupling reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Successful Flash Chrom
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021).
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Chemical Science.
  • HPLC Methods for analysis of Pyridine. (n.d.).
  • King, A. (n.d.).

Sources

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions for Bipyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of bipyridines via cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles governing catalyst stability and activity. Our goal is to empower you to diagnose and resolve common issues, leading to more efficient and successful synthetic outcomes.

Introduction: The Challenge of Bipyridine Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, are powerful tools for the construction of C-C bonds.[1][2] However, the synthesis of bipyridines presents a unique set of challenges, primarily stemming from the nature of the bipyridine product itself. Bipyridines are excellent chelating ligands for transition metals, and this high affinity for the palladium catalyst is a primary cause of catalyst deactivation through product inhibition.[3][4][5][6] This guide will address this and other common deactivation pathways, providing you with the knowledge to optimize your reaction conditions and overcome these synthetic hurdles.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific experimental issues.

My reaction is sluggish, has stalled, or is giving low yields.

This is one of the most common issues in bipyridine synthesis and can be attributed to several factors, with product inhibition being a primary suspect.[3][4][5][6]

Potential Cause 1: Product Inhibition

The nitrogen atoms of the bipyridine product can coordinate strongly to the palladium center, effectively sequestering the active catalyst and preventing it from participating in further catalytic cycles.[3][4][5]

  • Solution 1: Ligand Selection. Employ bulky, electron-rich phosphine ligands. These ligands can sterically hinder the bipyridine product from coordinating to the palladium center and electronically favor the desired catalytic steps. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are often effective in these situations.[7]

  • Solution 2: Catalyst Loading. While not always ideal from an atom economy perspective, increasing the catalyst loading can sometimes compensate for the deactivation caused by product inhibition.[3] However, this should be a last resort after optimizing other parameters.

  • Solution 3: Reaction Temperature. Carefully optimizing the reaction temperature can be beneficial. Higher temperatures can sometimes promote the dissociation of the bipyridine product from the catalyst, but can also lead to faster catalyst decomposition. A systematic temperature screen is recommended.

Potential Cause 2: Inefficient Oxidative Addition

The electronic properties of your pyridine halide can significantly impact the rate-determining oxidative addition step.[8] Electron-rich pyridyl halides can be less reactive towards oxidative addition.[7]

  • Solution: Ligand and Precatalyst Choice. Electron-rich and bulky phosphine ligands can accelerate the oxidative addition step.[7] Consider using precatalysts that are more readily activated to the active Pd(0) species.

Potential Cause 3: Poor Substrate Stability

Certain coupling partners, particularly 2-pyridylboronic acids, are known to be unstable and can decompose under the reaction conditions, leading to low yields.[3][9]

  • Solution: Use Stabilized Boronic Acid Esters. Consider using more stable derivatives, such as pinacol esters of the boronic acid.[3][9] These are often more robust and can lead to improved reproducibility and yields.

I'm observing significant formation of palladium black.

The precipitation of palladium black is a clear visual indicator of catalyst decomposition and a common deactivation pathway.[10]

Potential Cause 1: Ligand Oxidation

Phosphine ligands are susceptible to oxidation, especially at elevated temperatures and in the presence of trace oxygen. Oxidation of the ligand can lead to the formation of coordinatively unsaturated palladium species that are prone to aggregation.[10]

  • Solution 1: Rigorous Inert Atmosphere. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Degas your solvents and reagents thoroughly. A nitrogen subsurface sparge before adding the catalyst can be particularly effective at removing dissolved oxygen.[11][12]

  • Solution 2: Choice of Ligand. Use air-stable ligands or precatalysts. Some modern palladium precatalysts are designed for enhanced air stability.

  • Solution 3: Ligand-to-Metal Ratio. A slight excess of the phosphine ligand can sometimes help to stabilize the palladium catalyst and prevent aggregation.[10]

Potential Cause 2: Inappropriate Base

The choice of base can influence catalyst stability. Some bases can promote side reactions that lead to catalyst decomposition.

  • Solution: Base Screening. Perform a screen of different bases. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often a good starting point.[13] The effect of the base can be solvent-dependent.[8]

I'm observing significant homocoupling of my boronic acid.

The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction.

Potential Cause: Presence of Pd(II) Species

Homocoupling is often mediated by Pd(II) species that can arise from incomplete reduction of a Pd(II) precatalyst or from oxidative degradation of the active Pd(0) catalyst.[11][14]

  • Solution 1: Pre-reduction of the Catalyst. If using a Pd(II) source, ensure conditions are adequate for its complete reduction to Pd(0) before the main catalytic cycle begins.[10]

  • Solution 2: Addition of a Mild Reducing Agent. The addition of a mild reducing agent, such as potassium formate, can help to scavenge residual Pd(II) species without interfering with the desired catalytic cycle.[11]

  • Solution 3: Slow Addition of the Boronic Acid. In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby disfavoring the homocoupling pathway.[12]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my bipyridine synthesis?

A1: The ideal ligand should be a good electron donor and sterically bulky. This combination promotes the oxidative addition and reductive elimination steps while sterically discouraging product inhibition. Buchwald-type biaryl phosphine ligands are a good first choice. Below is a table summarizing some common ligand classes and their characteristics.

Ligand ClassExamplesKey Characteristics
Buchwald Ligands SPhos, XPhos, RuPhosBulky, electron-rich, generally effective at preventing product inhibition.
Ferrocenyl Ligands dppfRobust, often used in a variety of cross-coupling reactions.
Carbene Ligands N-Heterocyclic Carbenes (NHCs)Strong electron donors, can form very stable complexes.
Simple Trialkyl/Triaryl Phosphines PPh₃, P(t-Bu)₃PPh₃ is a classic but can be prone to oxidation. P(t-Bu)₃ is more electron-rich and bulky.

Q2: What is the role of the base in catalyst stability and the overall reaction?

A2: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step of the Suzuki-Miyaura coupling by activating the boronic acid.[15] However, the choice of base can also impact catalyst stability. Stronger bases may accelerate catalyst decomposition. The base's solubility and strength in a given solvent system are also critical factors.[8][16] For instance, anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[7]

Q3: Can the solvent choice impact catalyst deactivation?

A3: Absolutely. The solvent influences the solubility of the reactants, base, and catalyst, which in turn affects reaction rates and catalyst stability. Polar aprotic solvents like DMF, dioxane, and THF are common, often with the addition of water.[14] However, some of these solvents can be problematic from a safety and environmental perspective.[17] The choice of solvent can also affect the propensity for certain deactivation pathways.

Q4: Are there any alternatives to palladium catalysts for bipyridine synthesis?

A4: Yes, nickel-based catalysts are a promising alternative. Nickel is more earth-abundant and can exhibit different reactivity patterns.[8] Bipyridine-ligated nickel complexes have been explored for cross-electrophile coupling reactions.[18][19] However, nickel catalysts can also be susceptible to deactivation pathways, including aggregation.[18]

Visualizing Catalyst Deactivation

Catalytic Cycle and Deactivation Pathways

The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling and highlights key points where catalyst deactivation can occur.

Catalytic Cycle and Deactivation Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Deactivation1 Aggregation (Palladium Black) Pd(0)L_n->Deactivation1 Deactivation3 Ligand Oxidation/ Degradation Pd(0)L_n->Deactivation3 Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Transmetalation->Ar-Pd(II)(Ar')L_n Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L_n->Reductive Elimination Deactivation2 Product Inhibition (Bipyridine Coordination) Ar-Pd(II)(Ar')L_n->Deactivation2 Reductive Elimination->Pd(0)L_n Ar-Ar' (Product) Ar-Ar' (Product) Reductive Elimination->Ar-Ar' (Product)

Caption: Generalized catalytic cycle with key deactivation points.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and addressing common issues in bipyridine cross-coupling reactions.

Troubleshooting Workflow Start Reaction Failure (Low Yield, Stalled, etc.) Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Optimize_Ligand Screen Bulky, Electron-Rich Ligands Check_Inert->Optimize_Ligand Yes Pd_Black Palladium Black Observed? Check_Inert->Pd_Black No Optimize_Base Screen Different Bases (e.g., K3PO4, Cs2CO3) Optimize_Ligand->Optimize_Base Optimize_Temp Systematically Vary Reaction Temperature Optimize_Base->Optimize_Temp Check_Substrate Confirm Substrate Stability (e.g., use Pinacol Ester) Optimize_Temp->Check_Substrate Success Reaction Improved Check_Substrate->Success Pd_Black->Optimize_Ligand Yes Homocoupling Significant Homocoupling? Pd_Black->Homocoupling No Homocoupling->Optimize_Ligand No Add_Reducing_Agent Add Mild Reducing Agent (e.g., Potassium Formate) Homocoupling->Add_Reducing_Agent Yes Add_Reducing_Agent->Optimize_Ligand

Caption: A logical workflow for troubleshooting failed reactions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling for Bipyridine Synthesis

This protocol provides a starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add the pyridyl halide (1.0 equiv), the pyridylboronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂ or a pre-formed catalyst, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives[v1]. Preprints.org. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. National Institutes of Health. [Link]

  • Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. National Institutes of Health. [Link]

  • The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. ACS Publications. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Synthesis of 2,2′-Bipyridines via Suzuki-Miyaura Cross-Coupling. ResearchGate. [Link]

  • Remote template effect in the synthesis of bipyridine-strapped porphyrins. Royal Society of Chemistry. [Link]

  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. National Institutes of Health. [Link]

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Air and moisture sensitivity in the synthesis of 1-(2,3'-Bipyridin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2,3'-Bipyridin-5-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable bipyridine derivative. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address the critical challenges posed by air and moisture sensitivity in the common synthetic routes, particularly in palladium-catalyzed cross-coupling reactions.

The Challenge: Air and Moisture Sensitivity in Bipyridine Synthesis

The synthesis of bipyridine structures, including this compound, frequently relies on transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings.[1][2][3] A significant challenge in these reactions is the sensitivity of the catalytic system and reagents to atmospheric oxygen and moisture. The palladium catalysts, particularly in their active Pd(0) state, are susceptible to oxidation, which can lead to catalyst deactivation and low product yields.[4] Furthermore, many organometallic reagents used in these couplings can be hydrolyzed or undergo unwanted side reactions in the presence of water. This guide provides practical, field-proven insights to help you mitigate these issues and achieve consistent, high-yield results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction has a very low or no yield. What are the likely causes related to air and moisture?

Answer:

Low or no yield is one of the most common issues in palladium-catalyzed cross-coupling reactions and is often directly linked to the presence of air or moisture. There are several potential causes:

  • Catalyst Deactivation: The active Pd(0) catalyst is readily oxidized by oxygen to an inactive Pd(II) species. This significantly reduces the concentration of the active catalyst, slowing or halting the catalytic cycle.

  • Reagent Degradation: Organometallic reagents, such as the boronic acids or esters used in Suzuki couplings, can be sensitive to moisture. Water can cause protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material without forming the desired product.

  • Product Inhibition: While not strictly an air/moisture issue, it's a critical factor in bipyridine synthesis. The bipyridine product itself is a strong ligand and can coordinate with the palladium catalyst, leading to a decrease in catalytic activity.[1][2][3][5] This problem is exacerbated when the reaction is slow due to other factors like partial catalyst deactivation by air.

Solutions:
  • Ensure an Inert Atmosphere:

    • Degas Solvents: Solvents must be thoroughly degassed to remove dissolved oxygen. The most effective method is to subject the solvent to several cycles of vacuum followed by backfilling with an inert gas like nitrogen or argon.[4] Bubbling an inert gas through the solvent for an extended period (at least 30-60 minutes) is another common practice.[6]

    • Use Schlenk Techniques: All manipulations of reagents and solvents should be performed under a positive pressure of inert gas using Schlenk line techniques or in a glovebox.[7][8] This includes the transfer of solvents and liquid reagents via cannula or syringe.

  • Use Anhydrous Conditions:

    • Dry Glassware: All glassware should be rigorously dried in an oven (e.g., at 120 °C overnight) and allowed to cool under a stream of inert gas or in a desiccator immediately before use.[9]

    • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents from Sure/Seal™ bottles are generally sufficiently dry and degassed for most applications.[4][9]

    • Handle Reagents Carefully: Solid reagents should be dried in a vacuum oven or desiccator. Hygroscopic bases, such as potassium carbonate or cesium fluoride, should be finely ground and dried before use.

Experimental Protocol: Degassing a Solvent
  • Place the solvent in a Schlenk flask equipped with a magnetic stir bar.

  • Ensure the flask is no more than two-thirds full.

  • Connect the flask to a Schlenk line.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once frozen, open the flask to the vacuum line and evacuate for 10-15 minutes.

  • Close the connection to the vacuum and backfill the flask with nitrogen or argon.

  • Allow the solvent to thaw completely.

  • Repeat this "freeze-pump-thaw" cycle at least three times for optimal degassing.

Question 2: I am observing significant formation of homocoupled byproducts. Why is this happening?

Answer:

The formation of homocoupled byproducts, where two molecules of one of the coupling partners react with each other, is a common side reaction that reduces the yield of the desired cross-coupled product. Oxygen is a frequent culprit in promoting these unwanted reactions.[4]

  • Oxidative Homocoupling: In Suzuki reactions, for instance, oxygen can promote the homocoupling of the boronic acid reagent. This leads to the formation of a symmetrical bipyridine derived from just one of the starting materials.

Solutions:
  • Strict Exclusion of Oxygen: The most effective way to minimize homocoupling is to maintain a rigorously inert atmosphere throughout the entire reaction, from setup to workup. Re-evaluating your degassing and inert gas techniques is crucial.

  • Catalyst and Ligand Choice: In some cases, the choice of palladium precursor and ligand can influence the propensity for homocoupling. Screening different catalyst systems may be beneficial. Some modern, bulky phosphine ligands are designed to favor the cross-coupling pathway over homocoupling.

Question 3: My reaction is not reproducible. Sometimes it works well, and other times it fails. What could be causing this inconsistency?

Answer:

Poor reproducibility is often a sign of subtle, uncontrolled variables in the experimental setup, with air and moisture being the primary suspects.

  • Inconsistent Inert Atmosphere: Minor leaks in your Schlenk line or variations in your degassing procedure can lead to different levels of oxygen and moisture in each run.

  • Reagent Quality: The purity and dryness of your reagents, especially the palladium catalyst, boronic acid/ester, and base, can vary between batches or degrade over time if not stored properly.

Solutions:
  • Standardize Your Procedure: Develop and strictly adhere to a standard operating procedure (SOP) for setting up air-sensitive reactions. This should include consistent methods for drying glassware, degassing solvents, and handling reagents.

  • Check Your Equipment: Regularly inspect your Schlenk line, septa, and glassware for leaks. A small, undetected leak can be a significant source of air contamination.

  • Proper Reagent Storage: Store air- and moisture-sensitive reagents in a desiccator or glovebox. Use fresh reagents whenever possible and avoid repeated opening of reagent bottles in the open air.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base important in relation to moisture?

A1: Many bases used in cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are hygroscopic and can introduce water into the reaction. It is essential to use a finely ground, anhydrous base. Some protocols call for aqueous base solutions; in these cases, the water is a component of the solvent system, but the solvent mixture itself must still be thoroughly degassed to remove oxygen.[6][10]

Q2: Are there any air-stable palladium catalysts I can use?

A2: Yes, some palladium(II) precatalysts are more stable to air than Pd(0) sources and are reduced in situ to the active catalytic species. For example, catalysts like Pd(OAc)₂ or certain palladacycles can be more convenient to handle.[2][5] However, even with these, the reaction itself must be performed under an inert atmosphere because the active Pd(0) species generated during the reaction is still sensitive to oxygen. There are reports of palladium catalysts that are stable in air and can be used without an inert gas, often featuring specific protective ligands.[2][5]

Q3: How do Suzuki and Stille couplings compare in terms of air and moisture sensitivity for this synthesis?

A3: Both reactions require the exclusion of oxygen for optimal performance due to the sensitivity of the Pd(0) catalyst. However, the organometallic reagents have different sensitivities.

  • Suzuki Coupling: Pyridylboronic acids can be prone to decomposition and protodeboronation, especially 2-pyridylboronic acids, and require careful handling.[1][2]

  • Stille Coupling: Organotin reagents (stannanes) are generally less sensitive to moisture than boronic acids.[11] This can sometimes make the reaction more robust in terms of water sensitivity. However, a major drawback of Stille coupling is the high toxicity of the organotin compounds.[2][12]

Coupling ReactionAir Sensitivity (Catalyst)Moisture Sensitivity (Reagent)Key Considerations
Suzuki High (Pd(0) is oxygen-sensitive)Moderate to High (Boronic acids can hydrolyze)Requires rigorous degassing. Pyridylboronic acids can be unstable.[1][2]
Stille High (Pd(0) is oxygen-sensitive)Low to Moderate (Organostannanes are more stable to water)Requires rigorous degassing. High toxicity of tin reagents is a major concern.[2][12]

Q4: What is the best way to set up a reaction to ensure an inert atmosphere?

A4: Using a Schlenk line is the standard method for preparative scale synthesis. The diagram below outlines the essential workflow.

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction A Oven-dry all glassware B Assemble glassware while hot A->B C Cool under vacuum or inert gas flow B->C D Add solid reagents (catalyst, base, etc.) under a positive flow of inert gas C->D E Seal flask with a septum D->E F Add degassed solvents and liquid reagents via syringe or cannula E->F G Maintain a positive pressure of inert gas (connect to bubbler) F->G H Heat and stir the reaction mixture as required G->H

Caption: Workflow for setting up an air-sensitive reaction.

Troubleshooting Decision Tree: Low Product Yield

If you are experiencing low yields, follow this decision tree to diagnose the potential issue.

G start Low Yield Observed q1 Did you rigorously degas your solvents? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes sol1 Probable Cause: Catalyst deactivation by O2 and/or homocoupling. Solution: Implement 'freeze-pump-thaw' or extended inert gas sparging. a1_no->sol1 q2 Are you using anhydrous solvents and dried reagents? a1_yes->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes sol2 Probable Cause: Reagent hydrolysis (e.g., protodeboronation). Solution: Use freshly distilled/anhydrous solvents. Dry all solid reagents. a2_no->sol2 q3 Is your Schlenk line setup and inert gas flow correct? a2_yes->q3 a3_no No q3->a3_no No a3_yes Yes q3->a3_yes Yes sol3 Probable Cause: Atmospheric leak during reaction. Solution: Check for leaks. Ensure positive pressure is maintained. a3_no->sol3 end Consider other factors: - Reagent purity - Reaction temperature - Catalyst/ligand choice a3_yes->end

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. Available from: [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Available from: [Link]

  • 5-Methyl-2,2'-Bipyridine. Organic Syntheses. Available from: [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. National Institutes of Health (NIH). Available from: [Link]

  • (PDF) Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate. Available from: [Link]

  • Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository. Available from: [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate. Available from: [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. American Chemical Society. Available from: [Link]

  • Degassing solvents for Suzuki reactions. Reddit. Available from: [Link]

  • 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. ResearchGate. Available from: [Link]

  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. MDPI. Available from: [Link]

  • pH-Dependent C−C Coupling Reactions Catalyzed by Water-Soluble Palladacyclic Aqua Catalysts in Water. ACS Publications. Available from: [Link]

  • Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. Available from: [Link]

  • The manipulation of air-sensitive compounds. Neilson Lab. Available from: [Link]

  • Synthesis of bipyridine (six examples). (a–c) Stille coupling. (d–f)... ResearchGate. Available from: [Link]

  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. National Institutes of Health (NIH). Available from: [Link]

  • Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. ACS Publications. Available from: [Link]

  • Handling air-sensitive reagents AL-134. MIT. Available from: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available from: [Link]

  • Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review. ResearchGate. Available from: [Link]

  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available from: [Link]

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Validation & Comparative

A Comparative Guide to 2,3'-Bipyridine and 2,2'-Bipyridine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For the modern chemist, the ligand is not merely a spectator but an active participant, dictating the efficacy, selectivity, and mechanism of a catalytic reaction. Among the pantheon of privileged ligands, bipyridines are celebrated for their robust redox stability and the ease with which they can be functionalized.[1] While 2,2'-bipyridine (2,2'-bpy) is arguably the most widely used ligand in coordination chemistry,[2] its isomer, 2,3'-bipyridine (2,3'-bpy), presents a fascinating case study in how a simple change in connectivity can unlock entirely different catalytic possibilities.

This guide provides an in-depth comparison of these two isomers, moving beyond a simple catalog of applications to explore the fundamental structural and electronic differences that govern their behavior. We aim to equip researchers, scientists, and drug development professionals with the insights needed to make rational ligand selections for their catalytic systems.

Core Structural and Electronic Dichotomy

The catalytic personalities of 2,2'-bpy and 2,3'-bpy are born from their distinct nitrogen atom placements. This seemingly minor isomeric difference has profound implications for their coordination chemistry.

Coordination Modes: The Chelator vs. The Bridge

2,2'-Bipyridine is the archetypal N,N-chelating ligand. Its nitrogen atoms are perfectly positioned to coordinate to a single metal center, forming a highly stable, five-membered metallacycle. This chelate effect imparts significant thermodynamic stability to the resulting complex compared to analogous complexes with monodentate pyridine ligands.[2] This pre-organized, planar binding is the cornerstone of its utility in creating well-defined, single-site catalysts.

2,3'-Bipyridine , by contrast, is an asymmetric ligand whose nitrogen atoms cannot easily chelate a single metal center without inducing significant ring strain.[3] This steric impediment forces it to adopt alternative coordination modes. Most commonly, it acts as a monodentate ligand through its less-hindered nitrogen or, more significantly, as a bridging ligand that links two distinct metal centers. This ability to form polynuclear structures is the defining characteristic of 2,3'-bpy and is the basis for its extensive use in coordination polymers and Metal-Organic Frameworks (MOFs).[4]

Caption: Coordination differences between 2,2'-bpy and 2,3'-bpy.

Electronic Properties

When 2,2'-bpy chelates a metal, the two pyridine rings are forced into a coplanar arrangement, which allows for effective electronic delocalization across the entire ligand framework.[5] This delocalization is crucial for its role in photoredox and electrochemical applications, where the ligand can act as an electron sink or participate in metal-to-ligand charge transfer (MLCT) transitions.[5]

In 2,3'-bpy, the C-C bond between the rings has a higher degree of rotational freedom. Even when coordinated, the rings are typically twisted relative to each other. This disrupts π-conjugation between the rings, leading to electronic properties that are more akin to two separate, substituted pyridine molecules. This results in different redox potentials and optical properties for its metal complexes compared to those of 2,2'-bpy.

Property2,2'-Bipyridine2,3'-BipyridineCausality
Primary Coordination Bidentate ChelationMonodentate or BridgingPositional arrangement of nitrogen atoms.
Conformation Planar upon coordinationGenerally twistedChelation in 2,2'-bpy forces planarity.
π-System Extended conjugationDisrupted conjugationPlanarity allows for orbital overlap across the C-C bond.
Catalyst Structure Mononuclear complexesPolynuclear / MOFsAbility to bridge multiple metal centers.

Comparative Performance in Catalytic Applications

The fundamental differences in structure and electronics translate directly into divergent catalytic applications and performance.

Cross-Coupling Reactions

Cross-coupling reactions (e.g., Suzuki, Heck, Negishi) are the bedrock of modern synthetic chemistry and a domain where 2,2'-bpy and its derivatives excel.

  • The Role of 2,2'-Bipyridine: In palladium-catalyzed cross-coupling, the catalytic cycle involves transitions between Pd(0) and Pd(II) oxidation states. The strong chelation of 2,2'-bpy stabilizes these low-valent palladium species, preventing catalyst decomposition via aggregation into palladium black. This stability leads to higher turnover numbers (TON) and turnover frequencies (TOF). Furthermore, the steric and electronic properties of 2,2'-bpy can be readily tuned by introducing substituents at various positions, allowing for fine control over reaction selectivity and efficiency.[6]

  • The Role of 2,3'-Bipyridine: The use of 2,3'-bpy in homogeneous cross-coupling is less common. Its tendency to bridge can lead to the formation of less-defined, polynuclear catalytic species in solution, which may exhibit lower or different activity. However, this very property makes it an excellent candidate for creating heterogeneous catalysts. By incorporating 2,3'-bpy into a polymer or MOF backbone, one can generate robust, recyclable catalysts where the active metal centers are held in a rigid, well-defined environment.

Hypothetical Performance Data (Suzuki-Miyaura Coupling of 4-chloroanisole with Phenylboronic Acid)

LigandCatalyst TypeTypical Yield (%)RecyclabilityRationale
2,2'-bpy Homogeneous (e.g., Pd(OAc)₂)>95%NoStrong chelation stabilizes soluble Pd(0) species.
2,3'-bpy Heterogeneous (in a MOF)85-95%High (5+ cycles)Bridging nature creates a stable, solid catalyst support.
Polymerization and Materials Science

In this arena, the roles are often reversed. While substituted 2,2'-bpy ligands are used in well-defined molecular catalysts for olefin polymerization, the unique strength of 2,3'-bpy is in materials synthesis.

  • 2,3'-Bipyridine as a Structural Unit: As a "molecular girder," 2,3'-bpy is a premier building block for constructing coordination polymers.[4] These materials possess unique electronic, magnetic, and optical properties derived from the precise arrangement of metal centers.[4] In catalysis, this translates to creating MOFs with high surface areas and tunable pore sizes, ideal for applications in gas storage, separation, and heterogeneous catalysis.[4]

  • 2,2'-Bipyridine in Functional Materials: 2,2'-bpy is more often used to create discrete, functional molecules that are then incorporated into larger systems. For example, Ru(bpy)₃²⁺ complexes are cornerstone photosensitizers immobilized on surfaces or within porous materials for applications like photocatalytic water oxidation.[7]

Experimental Design: A Blueprint for Ligand Comparison

To objectively compare these ligands in a new catalytic system, a structured experimental workflow is essential. The following protocol for a model Suzuki-Miyaura cross-coupling reaction serves as a template.

General Experimental Workflow

G start Setup Schlenk Flask (Inert Atmosphere: Ar/N₂) reagents Add Pd Precursor, Ligand (2,2'-bpy or 2,3'-bpy), Solvent, and Base start->reagents activation Stir at RT or Heat (Catalyst Formation) reagents->activation Formation of active species substrates Add Aryl Halide and Boronic Acid activation->substrates reaction Heat to Reaction Temp (e.g., 80-100 °C) substrates->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring Time points taken workup Quench, Extract, and Purify (Column Chrom.) monitoring->workup Upon completion analysis Characterize Product (NMR, MS) & Calculate Yield workup->analysis

Caption: Workflow for comparing ligands in a cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is designed to be a self-validating system for comparing the performance of 2,2'-bpy and 2,3'-bpy.

Objective: To compare the catalytic efficiency of Pd(OAc)₂/2,2'-bpy vs. Pd(OAc)₂/2,3'-bpy in the coupling of 1-bromo-4-nitrobenzene with phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bipyridine (Ligand A)

  • 2,3'-Bipyridine (Ligand B)

  • 1-bromo-4-nitrobenzene (Aryl halide)

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (10:1 mixture)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (Schlenk flask, condenser)

Procedure:

  • Catalyst Preparation (Perform in parallel for Ligand A and Ligand B):

    • To a 50 mL Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%).

    • Add the respective ligand (Ligand A or Ligand B, 0.024 mmol, 2.4 mol%).

    • Scientist's Note: A slight excess of ligand (1.2 equivalents relative to Pd) is often used to ensure the metal center is fully coordinated and to prevent catalyst decomposition.

  • Reagent Addition:

    • To the flask, add 1-bromo-4-nitrobenzene (202 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

    • Scientist's Note: The base is crucial for the transmetalation step, activating the boronic acid. An aqueous solvent mixture is often necessary to dissolve the inorganic base.

    • Add 11 mL of the toluene/water (10:1) solvent mixture.

  • Reaction:

    • Fit the flask with a reflux condenser and heat the mixture to 90 °C with vigorous stirring.

    • Monitor the reaction by taking small aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h) and analyzing by GC-MS to determine conversion.

  • Workup and Isolation:

    • After completion (e.g., 8 hours or no further conversion), cool the reaction to room temperature.

    • Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer.

    • Wash the organic layer with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

    • Characterize the pure product (4-nitro-1,1'-biphenyl) by ¹H NMR and ¹³C NMR spectroscopy and determine the isolated yield.

Conclusion and Outlook

The choice between 2,2'-bipyridine and 2,3'-bipyridine is a choice between two distinct catalytic strategies.

  • Choose 2,2'-Bipyridine for: Creating well-defined, highly active, and stable homogeneous catalysts. Its predictable chelating behavior makes it ideal for reactions requiring a single, well-understood active site, such as in asymmetric catalysis or complex molecule synthesis.

  • Choose 2,3'-Bipyridine for: Designing heterogeneous catalysts, coordination polymers, and MOFs. Its ability to bridge metal centers is a powerful tool for creating robust, recyclable materials with novel electronic or structural properties.

The ongoing exploration of these ligands continues to push the boundaries of catalysis. Functionalized 2,3'-bipyridine ligands offer the potential for creating chiral MOFs for asymmetric heterogeneous catalysis, while novel 2,2'-bipyridine scaffolds are enhancing the performance of photoredox catalysts.[8] Understanding the fundamental principles outlined in this guide will empower scientists to harness the unique strengths of each isomer for future innovations.

References

  • Constable, E. C., & Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(21), 3951. Available at: [Link]

  • 2,2'-Bipyridine Derivatives exert anticancer effects inducing apopto. Dove Medical Press. Available at: [Link]

  • The Role of 2,3'-Bipyridine in Advanced Materials Science and Coordination Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. (2020). Available at: [Link]

  • Experimental and Computational Study of the Structural and Electronic Properties of FeII(2,2′-bipyridine)(mes)2 and [FeII(2,2′-bipyridine)(mes)2]−, a Complex Containing a 2,2′-Bipyridyl Radical Anion. Maynooth University Research Archive Library. Available at: [Link]

  • Synthesis of 2,2′-Bipyridyl-Type Compounds via the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Synthesis of 2,2'‐Bipyridines through Catalytic C−C Bond Formations from C−H Bonds. ResearchGate. Available at: [Link]

  • Transition metal complexes of 2,2'-bipyridine. Wikipedia. Available at: [Link]

  • Johnson, B. A., et al. (2015). Manganese Catalysts with Bulky Bipyridine Ligands for the Electrocatalytic Reduction of Carbon Dioxide: Eliminating Dimerization and Altering Catalysis. Journal of the American Chemical Society, 137(39), 12648–12657. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. ResearchGate. Available at: [Link]

  • Iwai, T., et al. (2024). Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis. Chemical Science, 15, 8873-8879. Available at: [Link]

  • Experimental and Computational Study of the Structural and Electronic Properties of Fe-II(2,2 '-bipyridine)(mes)(2) and , a Complex Containing a 2,2 '-Bipyridyl Radical Anion. ResearchGate. Available at: [Link]

  • Bipyridine Ligands for use in Polymer-Supported Iridium Catalyzed C-H Borylation. Durham e-Theses. Available at: [Link]

  • Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. Molecules. MDPI. Available at: [Link]

  • 2,2'-Bipyridine. Wikipedia. Available at: [Link]

  • Steric and Lewis Basicity Influence of the Second Coordination Sphere on Electrocatalytic CO 2 Reduction by Manganese Bipyridyl Complexes. ResearchGate. Available at: [Link]

  • Ru(ii) water oxidation catalysts with 2,3-bis(2-pyridyl)pyrazine and tris(pyrazolyl)methane ligands: assembly of photo-active and catalytically active subunits in a dinuclear structure. Dalton Transactions. PubMed. Available at: [Link]

Sources

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